1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane, with the Chemical Abstracts Service number 1019143-29-3, is a synthetic compound notable for its potential therapeutic applications. The molecular formula of this compound is CHClNO, and it has a molecular weight of 348.9 g/mol. This compound belongs to the class of azepanes, which are characterized by a seven-membered saturated heterocyclic structure containing nitrogen atoms.
The compound is classified under the category of organic compounds, specifically as a piperidine derivative due to the presence of a piperidine ring in its structure. It is also categorized as a chlorobenzoyl derivative, indicating the presence of a chlorobenzoyl group attached to the piperidine moiety. The compound's synthesis and characterization have been documented in various chemical databases and studies focusing on novel pharmaceutical agents.
The synthesis of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dichloromethane or ethanol), and the use of catalysts or reagents (e.g., triethylamine) to facilitate reactions. The purification of the final product often involves chromatography techniques.
The molecular structure of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane features:
The structural representation can be visualized using molecular modeling software or drawing tools that depict bond angles and spatial arrangements. The compound's three-dimensional conformation plays a crucial role in its biological activity.
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions typical for compounds containing nitrogen and aromatic groups:
The specific reaction conditions (e.g., temperature, solvent) will influence yields and product distributions, making optimization essential for synthetic applications.
The mechanism of action for 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is not fully elucidated but is believed to involve interactions with neurotransmitter receptors or enzymes relevant in pharmacological pathways.
Potential mechanisms could include:
Further research is necessary to clarify these mechanisms through biochemical assays and receptor binding studies.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Chemical stability under various conditions (pH, temperature) should be assessed through stability studies.
Relevant data includes:
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane holds potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.
Research into this compound may focus on:
The pharmacological design of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane leverages synergistic bioisosteric and conformational principles:
Table 1: Key Physicochemical Parameters of Related Scaffolds
Structural Feature | Impact on Pharmacokinetics | Bioactivity Correlation |
---|---|---|
Piperidine ring | Moderate aqueous solubility | Sigma receptor binding |
Azepane ring | Enhanced membrane permeability | Prolonged receptor residence time |
Ortho-chloro substitution | Increased LogP (~0.5 vs para isomer) | Improved GPCR modulation |
Ethylene linker | Conformational adaptability | Dual-target engagement feasibility |
The compound’s structural framework suggests potential polypharmacology against:
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane belongs to a structurally defined subclass of bifunctional heterocyclic compounds with established bioactivity:
Table 2: Structural Analog Comparison
Compound | Substituent | Molecular Weight | Distinct Feature |
---|---|---|---|
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane | Ortho-chloro | ~348 g/mol* | Steric hindrance at carbonyl |
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane | Para-methyl | 328.5 g/mol | Electron-donating group |
1-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane | Para-propoxy | 373 Da | Extended alkoxy chain |
1-{6-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane | Meta-chloro/piperazine | 399.92 g/mol | Triheterocyclic system |
*Estimated based on core structure C₂₁H₃₁ClN₂O
The ortho-chloro configuration imposes unique torsional strain between the benzoyl group and piperidine ring, potentially favoring bioactive conformations inaccessible to linear analogs. This scaffold’s three-dimensional topology enables simultaneous interaction with hydrophobic pockets (via chlorophenyl) and polar regions (via tertiary amines), a feature exploited in kinase inhibitor design such as JAK1 inhibitors incorporating piperidin-4-yl azetidine units .
The evolution of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is embedded in broader advancements in heterocyclic medicinal chemistry:
Critical knowledge transitions emerged from these milestones:
The target selection for 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is governed by three intersecting theoretical paradigms:
Despite theoretical rationale and structural optimization, substantial knowledge gaps persist regarding 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane:
Table 3: Critical Research Questions and Methodological Approaches
Knowledge Gap | Research Objective | Proposed Experimental Approach |
---|---|---|
Target validation for ortho-chloro isomer | Identify primary vs. secondary targets | Radioligand binding assays (σ, 5-HT receptors) |
Metabolic fate of azepane moiety | Characterize oxidative metabolites | LC-MS/MS analysis of hepatic microsomal incubates |
Impact on neuroinflammatory pathways | Quantify TNF-α/IL-6 suppression efficacy | LPS-stimulated macrophage cytokine profiling |
Comparative activity vs. para-chloro analog | Elucidate halogen position-activity relationship | Functional assays (cAMP, Ca²⁺ flux) |
Solid-state stability profile | Optimize formulation for preclinical studies | XRD/PXRD under accelerated degradation conditions |
Primary research imperatives include:1. Target Deconvolution: Comprehensive profiling against understudied targets implicated by structural analogs, particularly:- Janus kinase (JAK) isoforms, given the piperidine-azepane core’s precedent in WO2011112662A1 - Voltage-gated calcium channels modulated by related N-benzoylpiperidines.2. Ortho-Specific Effects: Mechanistic studies to dissect whether the compound’s bioactivity stems from:- Direct receptor interaction potentiated by chlorine’s inductive effects- Allosteric modulation enabled by steric perturbation of the benzoyl binding orientation.3. Bridging Heterocycle Dynamics: Investigation into whether the azepane-piperidine tether operates as:- A passive spacer- A participant in cation-π interactions with aromatic receptor residues [7].
Resolution of these questions will establish whether 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane represents merely a structural variant or a pharmacodynamically unique entity warranting dedicated therapeutic development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7